molecular formula C12H16BrN B15233657 N-[(2-bromophenyl)methyl]cyclopentanamine

N-[(2-bromophenyl)methyl]cyclopentanamine

Cat. No.: B15233657
M. Wt: 254.17 g/mol
InChI Key: SZBAQHFCXWORMN-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]cyclopentanamine is a brominated aromatic compound featuring a cyclopentylamine moiety linked via a methylene bridge to an ortho-substituted bromophenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to non-halogenated analogues, which may influence its pharmacokinetic and pharmacodynamic profiles. Its bromine substituent at the ortho position distinguishes it from other halogenated or substituted benzyl-cyclopentanamine derivatives, which are explored in medicinal chemistry for applications ranging from PET imaging to receptor modulation .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H16BrN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2

InChI Key

SZBAQHFCXWORMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives are formed.

    Reduction Reactions: Amine derivatives are formed.

Scientific Research Applications

N-[(2-bromophenyl)methyl]cyclopentanamine is an organic compound featuring a cyclopentane ring linked to a nitrogen atom, which is further connected to a 2-bromobenzyl group. Its molecular formula is C13H16BrN, with a molecular weight of approximately 255.17 g/mol. The presence of a bromine atom on the phenyl ring enhances its chemical reactivity and potential biological activity. This compound is a versatile building block in organic synthesis and medicinal chemistry.

Applications

This compound has several notable applications:

  • Medicinal Chemistry It serves as a building block for synthesizing more complex molecules. The bromine atom and the amine group play critical roles in its interaction with various biological targets, including enzymes and receptors. Such interactions can modulate biological pathways, potentially exhibiting pharmacological effects similar to other amines used in medicinal chemistry. Preliminary studies suggest that this compound may possess therapeutic properties, warranting further investigation into its efficacy and mechanism of action.
  • Interaction studies focus on its binding affinity and specificity towards various molecular targets. Techniques such as radiolabeled ligand binding assays and computational docking simulations are employed to elucidate how the compound interacts at the molecular level. Understanding these interactions is crucial for predicting its pharmacological effects and potential therapeutic applications.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural Features
N-[(4-bromophenyl)methyl]cyclopentanamineBromine on the para position of the phenyl ring
N-[(3-bromophenyl)methyl]cyclopentanamineBromine located at the meta position on the phenyl ring
N-[(2-chlorophenyl)methyl]cyclopentanamineChlorine instead of bromine on the 2-position
N-[(4-fluorophenyl)methyl]cyclopentanamineFluorine atom attached at the para position

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ortho vs. Para/Meta Substitution :

  • N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (): The meta-bromo and para-methoxy substituents reduce steric hindrance compared to the ortho-bromo group in the target compound. This positional difference may enhance metabolic stability but reduce receptor binding affinity due to altered electron distribution .
  • N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine (): Chloro and fluoro substituents at meta and para positions decrease molecular weight (MW = 227.71 g/mol) compared to the brominated analogue (MW = 272.16 g/mol, ). Fluorine’s electronegativity may improve solubility but reduce lipophilicity .

Halogen Type :

  • 227.71 g/mol for the chloro-fluoro analogue in ) .

Amine and Backbone Modifications

Cyclopentylamine vs. Heterocyclic Amines :

Phenethyl vs. Benzyl Linkers :

Receptor Targeting :

  • 1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]-cyclopentanamine (): A piperidine-methyl substituent enhances REV-ERBα inhibitory activity by 15-fold compared to simpler analogues, highlighting the impact of bulky substituents on potency .
  • [11C]HACH242 (): A pyridinyl-substituted cyclopentanamine derivative serves as a PET tracer for NMDA receptors, suggesting that aromatic heterocycles improve target selectivity and imaging efficacy compared to bromophenyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Key Applications Reference
N-[(2-Bromophenyl)methyl]cyclopentanamine C12H16BrN 254.17 2-Bromo, benzyl linker Medicinal chemistry lead
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine C13H18BrNO 284.19 3-Bromo, 4-methoxy SAR studies
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine C12H15ClFN 227.71 3-Chloro, 4-fluoro Preclinical development
N-(Pyridin-2-ylmethylene)cyclopentanamine-Cd(II) C11H13N2Cd 293.65 Pyridinylmethylene Polymerization catalyst

Key Research Findings

  • Synthetic Feasibility : Bromophenyl-substituted cyclopentanamines are synthesized via alkylation and halogenation steps, as demonstrated for analogues like T131 and T132 .
  • Pharmacokinetic Trade-offs : Bromine improves lipophilicity but may reduce aqueous solubility, necessitating formulation optimization for drug development .
  • Structural Insights : Ortho-substituted bromine induces steric effects that may hinder binding to flat binding sites but enhance interactions with deep hydrophobic pockets .

Biological Activity

N-[(2-bromophenyl)methyl]cyclopentanamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological interactions, supported by relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring linked to a nitrogen atom, which is further connected to a 2-bromobenzyl group. Its molecular formula is C13H16BrNC_{13}H_{16}BrN, with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom on the phenyl ring enhances its chemical reactivity and biological activity, allowing it to interact with various biological targets such as enzymes and receptors.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-bromobenzyl chloride and cyclopentanamine. This process is usually conducted in polar solvents like dichloromethane or toluene, using bases such as sodium hydroxide or potassium carbonate to facilitate the reaction. The conditions are maintained at room temperature or slightly elevated temperatures to optimize yield and purity through subsequent purification steps like recrystallization.

Biological Activity

The biological activity of this compound is primarily influenced by its structural components. Preliminary studies indicate that the compound may exhibit pharmacological effects similar to other amines used in medicinal chemistry. The bromine atom and the amine group are critical in determining the compound's interaction with various biological targets, potentially modulating biological pathways.

The mechanism of action involves the compound's interaction with specific molecular targets, such as receptors or enzymes. The bromine atom enhances binding affinity, which can lead to modulation of target activity. Additionally, the cyclopentanamine moiety influences pharmacokinetic properties like absorption, distribution, metabolism, and excretion .

Interaction Studies

Research has employed techniques such as radiolabeled ligand binding assays and computational docking simulations to elucidate how this compound interacts at the molecular level. These studies are crucial for predicting pharmacological effects and potential therapeutic applications .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For instance, MTT-based assays demonstrated varying degrees of cell viability reduction upon exposure to this compound, indicating its potential as a cytotoxic agent against specific tumors .

Comparative Analysis

The following table summarizes key findings related to this compound and its structural analogs:

CompoundMolecular FormulaBiological ActivityKey Findings
This compoundC13H16BrNPotential antitumor activityExhibits cytotoxic effects on cancer cell lines .
N-[(3-bromophenyl)methyl]cyclopentanamineC13H16BrNAntinociceptive propertiesMore potent than standard analgesics in pain models .
Other structural analogsVariesVarious pharmacological effectsSimilar interactions with biological targets observed .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on HeLa (human cervical adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cells. Results indicated significant cytotoxicity, warranting further investigation into its mechanism of action against cancer cells .
  • Analgesic Effects : Another study compared the analgesic properties of N-[(3-bromophenyl)methyl]cyclopentanamine with conventional analgesics like aspirin and morphine. The compound demonstrated notable potency in various pain models, highlighting its potential for pain management applications .

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